molecular formula C27H30ClN3O3S B2624285 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1329882-79-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride

Cat. No.: B2624285
CAS No.: 1329882-79-2
M. Wt: 512.07
InChI Key: WMJCJTGFAVIQIT-UHFFFAOYSA-N
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Description

Chemical Identity and Registry Information

The compound has been assigned the Chemical Abstracts Service registry number 1330342-38-5, establishing its unique chemical identity within international databases. The complete International Union of Pure and Applied Chemistry nomenclature is N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride, which systematically describes the structural features and substitution patterns present in the molecule. Alternative nomenclature includes N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide hydrochloride, reflecting different conventions for describing the heterocyclic components.

The systematic naming reveals several key structural elements: the benzothiazole core with ethoxy substitution at position 6, the morpholinoethyl chain attached through the nitrogen atom, and the naphthalen-1-yl acetamide moiety. The hydrochloride salt formation indicates the protonation of a basic nitrogen center, likely the morpholine nitrogen, which enhances the compound's water solubility and stability characteristics.

Molecular Formula and Weight Determination

Property Value
Molecular Formula C₂₇H₃₀ClN₃O₃S
Molecular Weight 512.1 g/mol
CAS Registry Number 1330342-38-5
Creation Date 2010-03-23
Last Modified 2025-05-10

The molecular formula C₂₇H₃₀ClN₃O₃S indicates a complex organic molecule containing 27 carbon atoms, 30 hydrogen atoms, one chlorine atom (from the hydrochloride salt), three nitrogen atoms, three oxygen atoms, and one sulfur atom. The calculated molecular weight of 512.1 g/mol reflects the substantial size and complexity of this multi-ring system. Database records indicate the compound was first registered in 2010 and has undergone periodic updates, with the most recent modification occurring in May 2025.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S.ClH/c1-2-33-23-11-6-12-24-26(23)28-27(34-24)30(14-13-29-15-17-32-18-16-29)25(31)19-21-9-5-8-20-7-3-4-10-22(20)21;/h3-12H,2,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJCJTGFAVIQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=CC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This step often starts with the condensation of 4-ethoxyaniline with carbon disulfide and an appropriate halogenating agent to form the benzo[d]thiazole core.

    Attachment of the Morpholinoethyl Group: The benzo[d]thiazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholinoethyl group.

    Formation of the Naphthylacetamide Moiety: The final step involves the acylation of the intermediate with naphthalene-1-acetic acid chloride in the presence of a base to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinoethyl group or the benzo[d]thiazole ring, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound could be used in studies to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: Its unique structure might be explored for use in organic electronics or as a building block for complex molecular architectures.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues from Thiazole-Acetamide Families

The compound shares structural motifs with derivatives reported in and . Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-ethoxybenzo[d]thiazol-2-yl, 2-morpholinoethyl, naphthalen-1-ylacetamide ~550 (estimated) Not reported Not given Thiazole, morpholine, naphthalene
Compound 9 () 4-chlorobenzylidene, 4-methoxyphenyl ~415 186–187 90 Thiazolidinone, chlorophenyl
Compound 13 () 5-nitro-2-furylmethylene, 4-chlorophenyl ~430 159–160 58 Nitrofuran, chlorophenyl
Compound 15 () 4-fluorophenylpiperazine, p-tolylthiazol 410.51 269–270 72 Piperazine, fluorophenyl
Compound 17 () 4-methoxyphenylthiazol, p-tolylpiperazine 422.54 297–298 76 Methoxyphenyl, piperazine

Key Observations :

  • Morpholinoethyl vs. piperazine (): Both are nitrogen-containing heterocycles, but morpholine offers a six-membered ring with one oxygen atom, influencing solubility and hydrogen-bonding capacity .
  • Ethoxy group on the thiazole ring (target) vs. nitrofuran (Compound 13, ): The ethoxy group may reduce electrophilicity compared to nitro groups, affecting reactivity and metabolic stability .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The hydrochloride salt of the target compound likely forms strong hydrogen bonds (e.g., N–H···Cl⁻), akin to the C–H···O interactions observed in . These interactions influence crystal packing and stability .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity, notably in antimicrobial and anticancer domains. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25ClN4O3S2C_{23}H_{25}ClN_{4}O_{3}S_{2}, with a molecular weight of 505.1 g/mol. The presence of an ethoxy group, a morpholinoethyl chain, and a naphthylacetamide moiety enhances its solubility and reactivity in biological systems. The thiazole ring is particularly significant for its association with various pharmacological activities.

Property Value
Molecular FormulaC23H25ClN4O3S2
Molecular Weight505.1 g/mol
CAS Number1329882-79-2

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies have demonstrated that the compound can induce apoptosis in tumor cells, potentially through the activation of caspase pathways. For example, related thiazole derivatives have shown significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial metabolism.

Receptor Binding: The compound could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.

Signal Transduction Modulation: By influencing intracellular signaling cascades, the compound may alter gene expression patterns relevant to disease states .

Case Studies and Research Findings

  • Anticancer Evaluation:
    A study synthesized a series of thiazole derivatives similar to the target compound, evaluating their anticancer effects through MTT assays and DNA synthesis analysis. Compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in side chains can enhance activity .
  • Antimicrobial Screening:
    Related thiazole compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural features exhibited varying degrees of inhibition, highlighting the importance of functional group positioning .
  • Structure-Activity Relationship (SAR):
    Investigations into the SAR of thiazole derivatives revealed that specific modifications could enhance biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic moiety significantly increased anticancer potency .

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